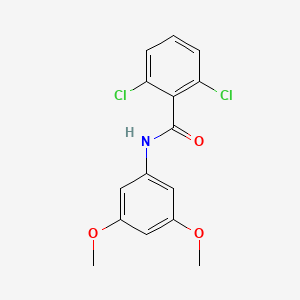

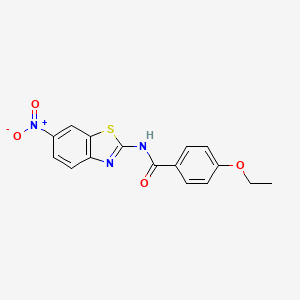

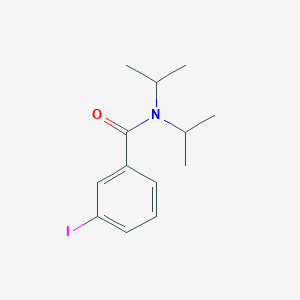

N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as fenoxaprop-p-ethyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their selective action on grass weeds and low toxicity to mammals.

Mécanisme D'action

Fenoxaprop-p-ethyl selectively targets grass weeds by binding to the ACC enzyme in a specific pocket that is only present in grasses. This binding interferes with the normal functioning of the enzyme, leading to a buildup of toxic intermediates that disrupt the plant's metabolism and ultimately cause cell death.

Biochemical and Physiological Effects:

Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause eye and skin irritation in humans and is classified as a skin sensitizer. It is also toxic to aquatic organisms and should be used with caution near water bodies.

Avantages Et Limitations Des Expériences En Laboratoire

Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of grass weeds. Its selective action allows researchers to target specific weeds without harming other plants. However, its toxicity to aquatic organisms and potential for skin and eye irritation make it important to handle with care in the laboratory.

Orientations Futures

There are several areas of research that could benefit from further study of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl. These include:

1. Development of new herbicides based on the AOPP family that have improved selectivity and lower toxicity to non-target organisms.

2. Investigation of the molecular mechanisms underlying N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl's selectivity for grass weeds.

3. Study of the effects of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl on the soil microbiome and its potential impact on soil health.

4. Evaluation of the potential for N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl to accumulate in the environment and its long-term effects on ecosystems.

5. Investigation of the potential for N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl to be used in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.

Conclusion:

Fenoxaprop-p-ethyl is a widely used herbicide that is known for its selective action on grass weeds and low toxicity to mammals. Its mode of action has been extensively studied, and it is a valuable tool for studying the biochemistry and physiology of grass weeds. However, its potential for skin and eye irritation and toxicity to aquatic organisms make it important to handle with care in the laboratory. Further research is needed to fully understand the environmental impact of N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl and its potential for use in sustainable agriculture.

Méthodes De Synthèse

Fenoxaprop-p-ethyl can be synthesized by reacting 2-(2,4,5-trichlorophenoxy)acetic acid with 3-fluoroaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then reacted with ethyl chloroformate to yield N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide-ethyl.

Applications De Recherche Scientifique

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and mode of action. It is known to inhibit acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. This leads to a buildup of toxic intermediates and ultimately cell death in the targeted weeds.

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3FNO2/c15-10-5-12(17)13(6-11(10)16)21-7-14(20)19-9-3-1-2-8(18)4-9/h1-6H,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQNOPUHTQJORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)

![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)

![methyl 2-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5787126.png)

![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)

![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)